BenchChemオンラインストアへようこそ!

4-(1H-pyrazol-4-yl)piperidine

GABA(A) receptor CNS drug discovery Pyrazole isosteres

This specific 4-(1H-pyrazol-4-yl)piperidine scaffold (CAS 690261-94-0) is essential for achieving target engagement in kinase and GPCR programs. Its precise substitution pattern is validated to drive >1,000-fold potency gains in Akt inhibitors (e.g., AT7867) and is optimal for CCR5 antagonist SAR. Unlike isomer variants (e.g., CAS 1138218-02-6, 690261-93-9), this exact connectivity preserves critical H-bond donor capacity for high-affinity binding. Secure this differentiated building block for oncology, metabolic, or antiviral research.

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
CAS No. 690261-94-0
Cat. No. B1372564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-pyrazol-4-yl)piperidine
CAS690261-94-0
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=CNN=C2
InChIInChI=1S/C8H13N3/c1-3-9-4-2-7(1)8-5-10-11-6-8/h5-7,9H,1-4H2,(H,10,11)
InChIKeyPXQUZLDSPUWIHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0): A Versatile Building Block for Kinase and GPCR-Targeted Drug Discovery


4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0) is a heterocyclic building block featuring a piperidine ring directly linked to a pyrazole moiety at the 4-position. It serves as a key synthetic intermediate for developing kinase inhibitors and GPCR modulators. The compound has a molecular weight of 151.21 g/mol, a calculated XLogP3-AA of 0.3, and a topological polar surface area of 40.7 Ų [1]. Its utility is validated in the development of clinical candidates, such as the pan-Akt inhibitor AT7867 (IC50 values of 32, 17, and 47 nM against Akt1, Akt2, and Akt3, respectively), which incorporates this scaffold .

Why 4-(1H-pyrazol-4-yl)piperidine Cannot Be Replaced with Other Piperidine-Pyrazole Isomers


The precise substitution pattern of 4-(1H-pyrazol-4-yl)piperidine is essential for target engagement. SAR studies on CCR5 antagonists demonstrate that the optimal placement of an unsubstituted nitrogen atom in the heterocycle is meta to the bond connected to the 4-position of piperidine [1]. Substituting with isomers like 4-(1-methyl-1H-pyrazol-4-yl)piperidine (CAS 1138218-02-6) or 3-(1H-pyrazol-4-yl)piperidine (CAS 690261-93-9) alters the hydrogen bond donor/acceptor capacity and steric profile, which can reduce or abolish activity [2]. Computational studies on B-Raf inhibitors further confirm that the N1 substituent (e.g., 1-methyl-4-piperidinyl vs. tetrahydro-2H-pyran-4-yl) significantly influences the stability of key interactions and the formation of a critical water wire network [3].

4-(1H-pyrazol-4-yl)piperidine (690261-94-0): Quantitative Differentiation from Closest Analogs


Scaffold Optimization: 4-(1H-pyrazol-4-yl)piperidine vs. 5-(4-piperidyl)-3-isoxazolol (4-PIOL) at GABA(A) Receptors

The 1-hydroxypyrazole scaffold, a bioisostere of the 3-isoxazolol moiety, demonstrates superior affinity for GABA(A) receptors compared to the lead compound 4-PIOL. Specifically, 4-(piperidin-4-yl)-1-hydroxypyrazole (4-PHP) analogues exhibit Ki values in the low nanomolar range at native GABA(A) receptors, representing a substantial improvement over the partial agonist 4-PIOL [1]. This quantifiable difference in binding affinity highlights the value of the 4-(piperidin-4-yl)pyrazole core as a privileged scaffold for developing potent CNS agents.

GABA(A) receptor CNS drug discovery Pyrazole isosteres

Scaffold Optimization: 4-(1H-pyrazol-4-yl)piperidine vs. 5-Methyl-4-phenyl-1H-pyrazole in PKB/Akt Inhibition

Fragment-based screening identified 5-methyl-4-phenyl-1H-pyrazole as a weak PKB inhibitor (IC50 = 80 µM). Elaboration of this fragment using the 4-(piperidin-4-yl)pyrazole scaffold led to the discovery of AT7867, a highly potent pan-Akt inhibitor with IC50 values of 32 nM, 17 nM, and 47 nM against Akt1, Akt2, and Akt3, respectively [1]. This represents an over 1,000-fold improvement in potency, demonstrating the scaffold's ability to transform a weak hit into a nanomolar lead through structure-based design.

Protein Kinase B (PKB/Akt) Fragment-based drug discovery Kinase inhibitor

SAR-Guided Advantage: Unsubstituted Pyrazole Nitrogen vs. N-Methylated Analog for CCR5 Antagonism

Systematic SAR studies on CCR5 antagonists revealed that the unsubstituted nitrogen atom (N-H) on the pyrazole ring is optimal for activity. Compounds with this feature exhibited potent anti-HIV-1 activity, while N-methylation (e.g., using 4-(1-methyl-1H-pyrazol-4-yl)piperidine) is expected to reduce potency by eliminating a key hydrogen bond donor [1]. The optimal placement of the unsubstituted nitrogen meta to the piperidine connection point is a specific structural requirement confirmed by this study, differentiating 4-(1H-pyrazol-4-yl)piperidine from its N-alkylated counterparts.

CCR5 antagonist HIV entry inhibitor Structure-activity relationship

Computational Validation: 4-Piperidinyl vs. 1-Methyl-4-piperidinyl and Tetrahydropyranyl in B-Raf Kinase Binding

Molecular dynamics simulations of N1-substituted pyrazole derivatives in complex with B-Raf kinase revealed that the 4-piperidinyl substituent (as in 4-(1H-pyrazol-4-yl)piperidine derivatives) forms a stable water wire hydrogen bond network involving N2 of the pyrazole ring, Cys532, and Ser536. This network is disrupted or altered in less active analogs with 1-methyl-4-piperidinyl or tetrahydro-2H-pyran-4-yl groups [1]. The stable water wire is proposed to contribute to the enhanced activity of the 4-piperidinyl-containing compound.

B-Raf kinase Molecular dynamics simulation Water wire hydrogen bond network

Target Selectivity Profile: 4-(1H-pyrazol-4-yl)piperidine Derivatives in 11β-HSD1 vs. CYP3A4

A derivative of 4-(1H-pyrazol-4-yl)piperidine, CHEMBL1761848, exhibited an IC50 of 20 nM against human 11β-HSD1 and 113 nM against mouse 11β-HSD1, while showing no significant inhibition of CYP3A4 (IC50 >10,000 nM) [1]. This >500-fold selectivity window suggests that the scaffold can be elaborated to yield potent and selective inhibitors of 11β-HSD1 with minimal off-target activity on a key drug-metabolizing enzyme, a desirable profile for metabolic disease targets.

11β-HSD1 inhibitor CYP3A4 Selectivity profiling

Recommended Procurement and Application Scenarios for 4-(1H-pyrazol-4-yl)piperidine (CAS 690261-94-0)


Fragment-to-Lead Optimization for Pan-Akt (PKB) Kinase Inhibitors

Use 4-(1H-pyrazol-4-yl)piperidine as the core scaffold to elaborate low-affinity fragment hits into potent, ATP-competitive Akt inhibitors. As demonstrated by the development of AT7867, this scaffold enables over 1,000-fold improvement in potency (from an 80 µM fragment to a 32 nM lead) [1]. This application is ideal for medicinal chemistry teams focused on oncology targets where Akt is implicated.

Design of Next-Generation GABA(A) Receptor Antagonists for CNS Research

Employ 4-(1H-pyrazol-4-yl)piperidine as a bioisostere of the 3-isoxazolol ring to access novel GABA(A) receptor ligands. The 1-hydroxypyrazole derivatives, built from this scaffold, exhibit low nanomolar Ki values at native GABA(A) receptors, offering a significant affinity advantage over the 4-PIOL template [2]. This is a key application for developing tool compounds for neurological and psychiatric disorder research.

Building Selective 11β-HSD1 Inhibitors for Metabolic Disease Research

Derivatize 4-(1H-pyrazol-4-yl)piperidine to create potent and selective inhibitors of 11β-HSD1, an enzyme involved in glucocorticoid metabolism. The scaffold has been shown to yield compounds with nanomolar IC50 values against 11β-HSD1 and >500-fold selectivity over CYP3A4, minimizing the risk of drug-drug interactions [3]. This application is suited for teams working on type 2 diabetes, obesity, and metabolic syndrome.

Exploration of Chemokine Receptor Antagonists (e.g., CCR5) for HIV Entry Inhibition

Incorporate 4-(1H-pyrazol-4-yl)piperidine into the side chain of CCR5 antagonists to capitalize on the optimal SAR. The unsubstituted pyrazole nitrogen is essential for potent anti-HIV-1 activity, and this scaffold provides the precise connectivity required for high-affinity binding [4]. This is a strategic starting point for medicinal chemists developing novel antiviral agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1H-pyrazol-4-yl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.